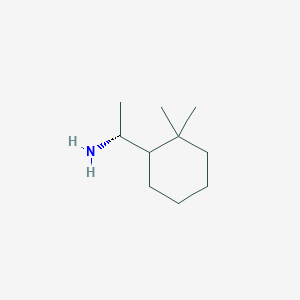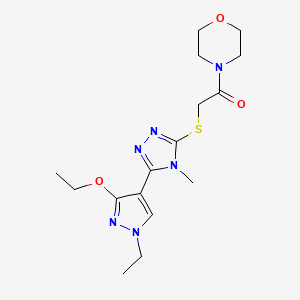![molecular formula C9H9NO4 B2606960 4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid CAS No. 2225144-77-2](/img/structure/B2606960.png)
4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid” is a chemical compound with the molecular formula C9H9NO4. It is a gamma-lactone and a monocarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9NO4/c11-8-5-4-7(9(12)13)14-6(5)2-1-3-10-8/h4H,1-3H2,(H,10,11)(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.174 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Chemical Properties and Atmospheric Relevance
4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid, like other dicarboxylic acids, is relevant in atmospheric aerosols studies. Dicarboxylic acids play a crucial role in understanding the molecular distributions, geographical variability, size distribution, sources, and formation pathways of aerosols. Their study helps reveal the atmospheric oxidation processes, including the role of organic precursors and the significance of atmospheric photochemical oxidation processing. The interaction of these compounds with environmental factors points to their importance in the study of atmospheric chemistry and pollution transport mechanisms (Kawamura & Bikkina, 2016).
Bioactivity and Pharmacological Efficacy
The study of carboxylic acids, including structures similar to 4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid, has shown significant pharmacological efficacy. For example, azelaic acid, a naturally occurring saturated dicarboxylic acid, has demonstrated effectiveness in treating acne and various hyperpigmentary disorders through topical application. Its antiproliferative and cytotoxic effects on malignant melanocytes highlight the potential of dicarboxylic acids in therapeutic applications, including their role in inhibiting mitochondrial oxidoreductase activity and DNA synthesis (Fitton & Goa, 1991).
Biocatalyst Inhibition and Industrial Applications
Carboxylic acids, through their inhibitory effects on microbes, have implications in biotechnological applications, especially in the production of biorenewable chemicals. Understanding the impact of these acids on microbial cell membranes and internal pH can inform strategies for metabolic engineering, aiming to increase microbial robustness and industrial performance. This knowledge is vital for the fermentative production of carboxylic acids using engineered microbes, potentially improving the yield and titer of desired products (Jarboe, Royce, & Liu, 2013).
Advanced Materials and Chemical Synthesis
The synthesis of advanced materials and chemicals, including medium-chain dicarboxylic acids, is crucial for producing nylon materials and other industrial chemicals. The biotechnological production of these acids offers an environmentally friendly and sustainable alternative to chemical synthesis, highlighting the role of carboxylic acids in the development of bio-based materials and the chemical industry's shift towards greener processes (Li et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-oxo-5,6,7,8-tetrahydrofuro[3,2-c]azepine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8-5-4-7(9(12)13)14-6(5)2-1-3-10-8/h4H,1-3H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMHPGOPKQCYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(O2)C(=O)O)C(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2606884.png)



![N-(5-chloro-2-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2606888.png)







![2-(4-Chlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2606900.png)